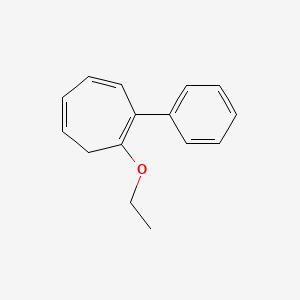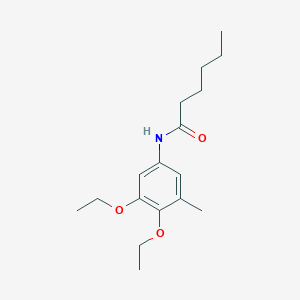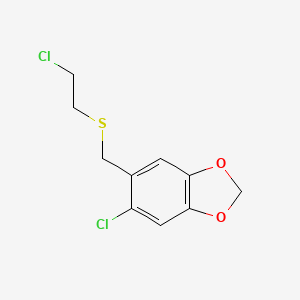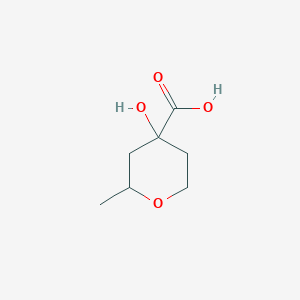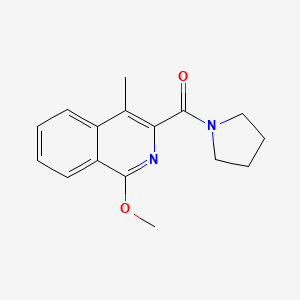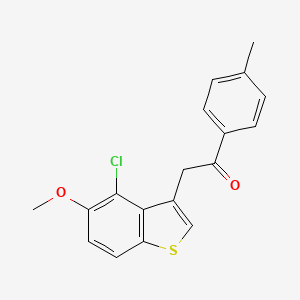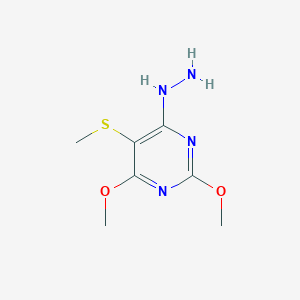
4-Hydrazinyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydrazinyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidine: is a heterocyclic compound with a pyrimidine ring structure. It contains hydrazinyl, dimethoxy, and methylsulfanyl functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrimidine derivative.
Functional Group Introduction:
Reaction Conditions: Common reagents include hydrazine hydrate, methoxy reagents, and methylsulfanyl sources. The reactions are often carried out under controlled temperatures and pH conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions for maximum yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group, resulting in different hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl or methylsulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrimidines, hydrazones, and other heterocyclic derivatives.
Scientific Research Applications
Chemistry: 4-Hydrazinyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs with anticancer, antiviral, and antimicrobial properties.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as a precursor for various functional materials.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The dimethoxy and methylsulfanyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Methoxy-4-hydrazino-5-fluoropyrimidine: Similar in structure but contains a fluorine atom.
4-Hydrazinyl-2-(methylthio)pyrimidine: Lacks the dimethoxy groups but has a similar hydrazinyl and methylsulfanyl structure.
Properties
CAS No. |
89587-86-0 |
|---|---|
Molecular Formula |
C7H12N4O2S |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
(2,6-dimethoxy-5-methylsulfanylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C7H12N4O2S/c1-12-6-4(14-3)5(11-8)9-7(10-6)13-2/h8H2,1-3H3,(H,9,10,11) |
InChI Key |
SBJRBCRNXAIQRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=C1SC)NN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


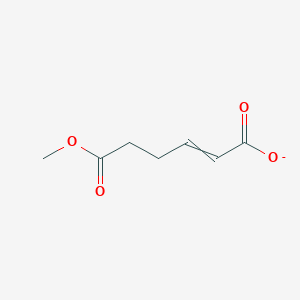
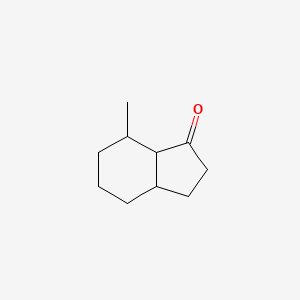
![(1,2-Phenylene)bis[(2-methylaziridin-1-yl)methanone]](/img/structure/B14372699.png)
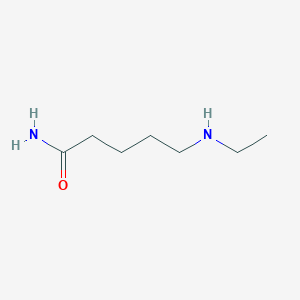
![1,1',1'',1'''-[Benzene-1,2,4,5-tetrayltetrakis(sulfanediylmethylene)]tetrabenzene](/img/structure/B14372703.png)

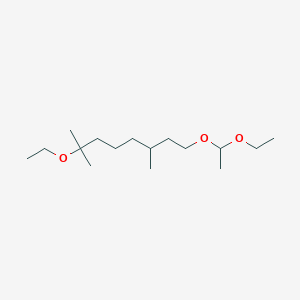
![2-{[(Pentyloxy)carbonyl]amino}ethyl 2-methylprop-2-enoate](/img/structure/B14372712.png)
